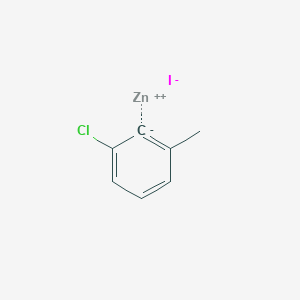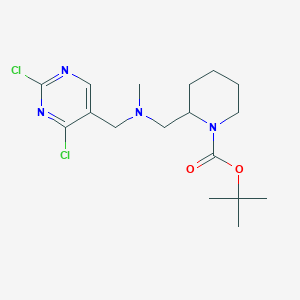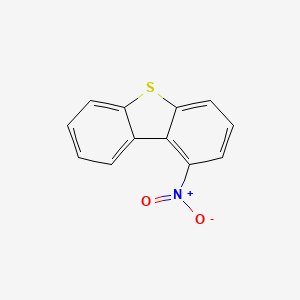
1-Nitrodibenzothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitrodibenzothiophene is an organic compound that belongs to the class of nitroaromatic compounds. It is derived from dibenzothiophene, which is a sulfur-containing heterocyclic aromatic compound. The nitro group (-NO2) attached to the dibenzothiophene structure significantly alters its chemical properties and reactivity. This compound is of interest in various fields, including organic synthesis, environmental chemistry, and materials science.
Métodos De Preparación
1-Nitrodibenzothiophene can be synthesized through several methods, primarily involving the nitration of dibenzothiophene. The nitration process typically employs a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions, such as temperature and reaction time, are carefully controlled to achieve the desired product. Industrial production methods may involve continuous-flow processes to enhance efficiency and yield .
Análisis De Reacciones Químicas
1-Nitrodibenzothiophene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group influences the reactivity of the aromatic ring. .
Major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields aminodibenzothiophene.
Aplicaciones Científicas De Investigación
1-Nitrodibenzothiophene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic nitration and sulfur chemistry.
Environmental Chemistry: It serves as a model compound for studying the behavior and degradation of sulfur-containing aromatic pollutants in the environment.
Materials Science: It is investigated for its potential use in the development of novel materials, including organic semiconductors and conductive polymers
Mecanismo De Acción
The mechanism of action of 1-Nitrodibenzothiophene involves its interaction with various molecular targets and pathways. The nitro group is highly electron-withdrawing, which affects the electron density of the aromatic ring and influences its reactivity. This compound can participate in redox reactions, where it acts as an electron acceptor or donor, depending on the reaction conditions .
Comparación Con Compuestos Similares
1-Nitrodibenzothiophene can be compared with other nitroaromatic compounds and dibenzothiophene derivatives:
2-Nitrodibenzothiophene: Similar in structure but with the nitro group at a different position, leading to variations in reactivity and properties.
Dibenzothiophene: The parent compound without the nitro group, which has different chemical behavior and applications.
Nitrobenzene: A simpler nitroaromatic compound used for comparison in studies of nitration and aromatic substitution reactions .
This compound is unique due to the presence of both the nitro group and the sulfur atom in its structure, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
86689-93-2 |
|---|---|
Fórmula molecular |
C12H7NO2S |
Peso molecular |
229.26 g/mol |
Nombre IUPAC |
1-nitrodibenzothiophene |
InChI |
InChI=1S/C12H7NO2S/c14-13(15)9-5-3-7-11-12(9)8-4-1-2-6-10(8)16-11/h1-7H |
Clave InChI |
KQMDOQZISNQQOT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C=CC=C3S2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


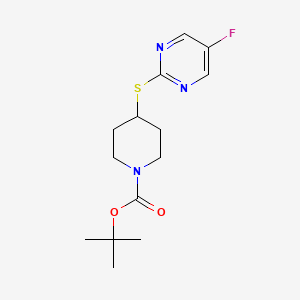
![1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B13975027.png)
![tert-butyl 2-amino-2-[3-(2H-tetrazol-5-yl)phenyl]acetate](/img/structure/B13975034.png)
![(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13975039.png)
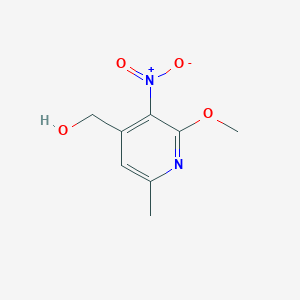
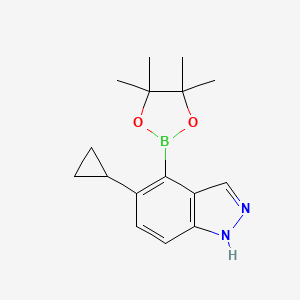
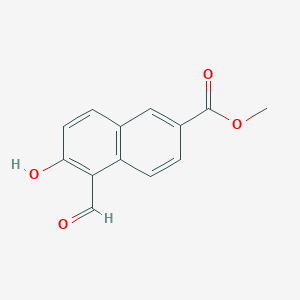
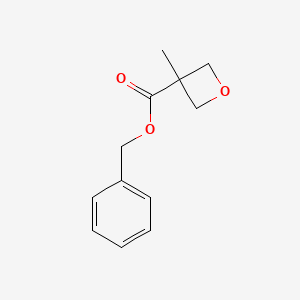

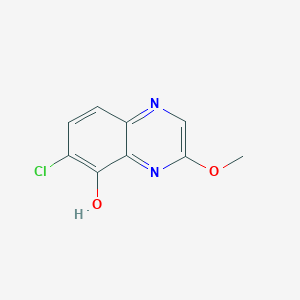

![1-[4-(Aminocarbonyl)-2-methylphenyl]-5-[5-(1H-imidazol-1-yl)-2-thienyl]-1H-pyrrole-2-propanoic acid](/img/structure/B13975078.png)
